molecular formula C14H12ClNO2 B1607059 N-(2-chlorophenyl)-4-methoxybenzamide CAS No. 7465-92-1

N-(2-chlorophenyl)-4-methoxybenzamide

Cat. No. B1607059
CAS RN: 7465-92-1
M. Wt: 261.7 g/mol
InChI Key: XJXKQCDXJOJGOG-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-4-methoxybenzamide” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that compounds with similar structures, such as “N-(2-chlorophenyl)acetamide” and “N-(2-chlorophenyl)-2-nitrobenzamide”, have been studied12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-chlorophenyl)-4-methoxybenzamide”. However, there are general methods for the synthesis of similar compounds. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate34.



Molecular Structure Analysis

The molecular structure of “N-(2-chlorophenyl)-4-methoxybenzamide” is not directly available. However, the crystal structure of a similar compound, “N-(2-chlorophenyl)methoxycarbothioamide”, has been studied56.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N-(2-chlorophenyl)-4-methoxybenzamide”. However, indole derivatives, which share some structural similarities, have been extensively studied for their diverse chemical reactions7.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-chlorophenyl)-4-methoxybenzamide” are not directly available. However, similar compounds have been studied for their thermophysical properties1.


Scientific Research Applications

Dopamine D4 Receptor Research

N-(2-chlorophenyl)-4-methoxybenzamide and its derivatives have been a focal point in research related to dopamine D4 receptors. Studies have utilized these compounds as probes for understanding the dopamine D4 receptor density in biological systems like the rat striatum. For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12), a derivative of N-(2-chlorophenyl)-4-methoxybenzamide, has been used as a potent and selective ligand for dopamine D4 receptors (Colabufo et al., 2001). Further studies have investigated the structure-affinity relationships of these derivatives, focusing on modifications to the amide bond and alkyl chain to understand their impact on dopamine D4 receptor affinity (Perrone et al., 2000).

Molecular Structure and Pharmacological Activities

The molecular structure of N-(2-chlorophenyl)-4-methoxybenzamide derivatives has been the subject of various studies, aiming to understand their intermolecular interactions and physicochemical properties. For example, Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, using crystallographic data and DFT calculations to assess the impact of intermolecular interactions on molecular geometry (Karabulut et al., 2014). Similarly, research on the synthesis and pharmacological activities of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives has been conducted to explore their anti-inflammatory activities (Abdulla et al., 2014).

Radiolabeling and PET Imaging

N-(2-chlorophenyl)-4-methoxybenzamide derivatives have also been used in the development of potential positron emission tomography (PET) tracers for dopamine D4 receptors. Studies involving the design, synthesis, and radiolabelabeling of these compounds have aimed to improve their selectivity and enable their use in brain imaging. Lacivita et al. (2010) discussed the creation of ligands related to N-(2-chlorophenyl)-4-methoxybenzamide, focusing on features that would allow for carbon-11 or fluorine-18 labeling, essential for PET imaging. These compounds demonstrated high affinity for D4 receptors and selectivity over other receptors, making them suitable for in vivo evaluation in non-human primates (Lacivita et al., 2010).

Safety And Hazards

Future Directions

While there is limited information specifically on “N-(2-chlorophenyl)-4-methoxybenzamide”, research on similar compounds suggests potential for further exploration. For instance, indole derivatives have shown diverse biological activities and have potential for new therapeutic possibilities1314.


Please note that the information provided is based on the closest available data and may not fully represent the exact properties of “N-(2-chlorophenyl)-4-methoxybenzamide”. Further research and studies would be needed to provide a more accurate and comprehensive analysis.


properties

IUPAC Name

N-(2-chlorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXKQCDXJOJGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323455
Record name N-(2-Chlorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-methoxybenzamide

CAS RN

7465-92-1
Record name NSC404050
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chlorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Tandel, A Wang, TC Holdeman, H Zhang, ER Biehl - Tetrahedron, 1998 - Elsevier
The unprecedented base-initiated generation of a nitrobenzyne and subsequent addition of preformed arylacetonitrile anion nucleophiles is reported. In all cases, 2-amino-5-nitro-3-…
Number of citations: 10 www.sciencedirect.com
Y Tang, M Li, H Gao, G Rao, Z Mao - Synlett, 2020 - thieme-connect.com
In the present work, we have developed a practical methodology for the hydrodehalogenation of o-haloanilides using PdCl 2 at 100 C under mild conditions in water. The catalytic …
Number of citations: 2 www.thieme-connect.com
H Liu, Q Sha - Letters in Organic Chemistry, 2022 - ingentaconnect.com
A new ortho-chlorination system consisting of zinc(II) and hypervalent iodine(III) reagent was developed for ortho-chlorination of amides, and the desired products were obtained in …
Number of citations: 2 www.ingentaconnect.com

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